The synthesis of (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) typically involves the following methods:
The molecular structure of (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) features:
CCCCCC=CCC=CCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCC=CCC=CCCCCC
InChI=1S/C39H68O5/c1-3...
The structure exhibits a high degree of unsaturation due to multiple double bonds in the fatty acid chains which influence its physical properties and biological activity.
(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) can participate in several chemical reactions:
The mechanism of action for (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) is primarily related to its role as a lipid component in biological membranes and its involvement in signaling pathways.
(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) has several scientific applications:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0